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Abstract
This technical guide provides a summary of predicted and theoretical spectroscopic data for

the compound 1,4-dibromo-1,2-butadiene. Due to a lack of available experimental data in the

public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR)

spectra, theoretical Infrared (IR) absorption frequencies, and expected Mass Spectrometry

(MS) fragmentation patterns. This information is intended to assist researchers, scientists, and

drug development professionals in the potential identification and characterization of this

compound.

Introduction
1,4-dibromo-1,2-butadiene is a halogenated diene with a unique allenic structure. The

presence of bromine atoms and the cumulative double bonds suggest a reactive molecule with

potential applications in organic synthesis. Accurate spectroscopic data is crucial for its

unambiguous identification and characterization in any experimental setting. This guide aims to

provide a foundational dataset of predicted spectroscopic values in the absence of

experimentally determined spectra.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally determined NMR data for 1,4-dibromo-1,2-butadiene is not currently

available in peer-reviewed literature. However, computational prediction tools can provide

useful estimates of ¹H and ¹³C chemical shifts. The data presented below is based on widely

accepted NMR prediction algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

H1 5.8 - 6.2 Triplet 2 - 4

H4 3.9 - 4.3 Doublet of triplets 2 - 4, 6 - 8

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

Carbon Predicted Chemical Shift (ppm)

C1 75 - 85

C2 200 - 210

C3 90 - 100

C4 30 - 40

Infrared (IR) Spectroscopy
Experimental IR spectra for 1,4-dibromo-1,2-butadiene have not been reported. The following

table outlines the expected characteristic absorption bands based on the functional groups

present in the molecule.

Table 3: Theoretical Infrared (IR) Absorption Frequencies for 1,4-dibromo-1,2-butadiene
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Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

C=C=C Asymmetric stretch 1950 - 2000 Medium

C-H (vinyl) Stretch 3000 - 3100 Medium

C-H Bend 1300 - 1400 Medium

C-Br Stretch 515 - 690 Strong

Mass Spectrometry (MS)
An experimental mass spectrum for 1,4-dibromo-1,2-butadiene is not available. However, the

expected fragmentation pattern can be predicted based on the molecular structure. The

presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-

containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation for 1,4-dibromo-1,2-butadiene

m/z Value Ion Comments

210, 212, 214 [C₄H₄Br₂]⁺

Molecular ion peak with

characteristic isotopic pattern

for two bromine atoms.

131, 133 [C₄H₄Br]⁺ Loss of one bromine atom.

53 [C₄H₅]⁺ Loss of two bromine atoms.

Methodologies
The data presented in this guide are not derived from experimental measurements but are

based on computational predictions and theoretical principles.

NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts were predicted using online

NMR prediction engines that employ a combination of machine learning algorithms and

database comparisons of similar chemical structures.
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IR Frequency Analysis: The expected IR absorption frequencies were determined by

referencing standard correlation tables for the characteristic vibrations of allenic and

haloalkane functional groups.[1]

MS Fragmentation Analysis: The predicted mass spectrum fragmentation is based on

established principles of mass spectrometry, including the known fragmentation pathways of

bromoalkenes and the natural isotopic abundance of bromine.[2][3]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of 1,4-

dibromo-1,2-butadiene, should a sample become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15481738?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/irtutor/alkhalidesir.shtml
https://www.youtube.com/watch?v=YXmlt_EgcZs
https://www.youtube.com/watch?v=FCCFiyoDTaM
https://www.benchchem.com/product/b15481738#1-2-butadiene-1-4-dibromo-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15481738#1-2-butadiene-1-4-dibromo-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15481738#1-2-butadiene-1-4-dibromo-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15481738#1-2-butadiene-1-4-dibromo-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15481738?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15481738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15481738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

